ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate
Description
Ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate is a synthetic pyridine derivative characterized by a substituted carbamoyl amino group at the 5-position of the pyridine ring and ester functionality at the 3-position. This compound belongs to a broader class of ethyl-substituted pyridine carbamates/amides, which are explored for their pharmacological and material science applications due to their modular synthesis and tunable properties .
Properties
IUPAC Name |
ethyl 5-[(4-bromophenyl)carbamoylamino]-2,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-4-24-16(22)14-9-15(11(3)19-10(14)2)21-17(23)20-13-7-5-12(18)6-8-13/h5-9H,4H2,1-3H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNWIQFHEDBDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.
Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate or a carbamoyl chloride.
Esterification: The ester group is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H18BrN3O3
- Molecular Weight : 396.25 g/mol
The compound features a pyridine ring substituted with a carbamoyl group and a bromophenyl moiety, which contributes to its biological activity and potential therapeutic applications.
Scientific Research Applications
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Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of pyridine compounds can exhibit significant anticancer properties. Ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate may serve as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth and proliferation .
- MEK Inhibition : The compound has been studied for its potential role as a MEK inhibitor. MEK (Mitogen-activated protein kinase) plays a crucial role in cell signaling pathways that regulate cell division and survival. Inhibition of MEK can lead to reduced cancer cell proliferation .
-
Pharmaceutical Development
- Drug Formulation : The compound's unique structure allows for the development of novel drug formulations aimed at treating various diseases, including cancer and inflammatory conditions. Its ability to modify biological pathways makes it a candidate for further pharmaceutical exploration .
- Combination Therapies : Given its mechanism of action, this compound can be utilized in combination therapies to enhance the efficacy of existing treatments or to overcome drug resistance in cancer therapies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and the carbamoyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include pyridine, pyrimidine, and isothiazole derivatives with similar substitution patterns. Key comparisons are summarized below:
Key Observations
Core Ring Impact on Bioactivity The isothiazole derivative MR-2/94 () exhibits strong immunosuppressive activity, attributed to the isothiazole ring’s electronic and steric properties. In contrast, pyrimidine analogues with identical substituents show reduced activity, suggesting the core heterocycle critically influences target binding . The target pyridine-based compound may occupy an intermediate position in activity due to pyridine’s moderate electronegativity and planar geometry.
This could improve membrane permeability but may reduce solubility. Chlorobenzoyl substituents in MR-2/94 and pyrimidine derivatives () demonstrate that halogen positioning (para vs. meta) affects receptor interactions. The target’s para-bromo group may similarly enhance affinity for halogen-binding pockets.
Synthetic Accessibility
- The target compound’s synthesis likely follows routes similar to ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate (), involving condensation of substituted pyridine precursors with carbamoylating agents. However, the 4-bromophenyl carbamoyl group may require specialized coupling conditions to avoid dehalogenation .
The bromine atom adds molecular weight (~79.9 g/mol) and may elevate melting points relative to non-halogenated analogues.
Biological Activity
Ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C15H17BrN2O3
- Molecular Weight : 363.21 g/mol
Mechanisms of Biological Activity
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Inhibition of MEK Pathway :
This compound has been identified as a potential inhibitor of the MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) signaling pathway. This pathway is crucial in regulating cell division and survival, making it a target for cancer therapy . -
Antitumor Activity :
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells, likely through the modulation of Bcl-2 family proteins, which are key regulators of the apoptotic process .
Structure-Activity Relationships (SAR)
Research into SAR has revealed that modifications to the bromophenyl and pyridine moieties can significantly impact biological activity. For instance:
- Bromine Substitution : The presence of the bromine atom enhances lipophilicity, which may improve cellular uptake and bioavailability.
- Carbamoyl Group : Variations in the carbamoyl group can alter binding affinity to target proteins, affecting overall potency .
Biological Activity Data
The following table summarizes key findings from studies on this compound:
Case Studies
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In Vitro Studies :
In vitro assays have demonstrated that the compound effectively induces apoptosis in A549 and HeLa cell lines at concentrations ranging from 8 to 15 μM. The induction of apoptosis was confirmed through flow cytometry analysis, which showed increased Annexin V positivity in treated cells . -
In Vivo Efficacy :
Animal models have been utilized to assess the in vivo efficacy of this compound. Preliminary results indicate a reduction in tumor size in xenograft models treated with the compound compared to controls, suggesting its potential as a therapeutic agent against certain cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
